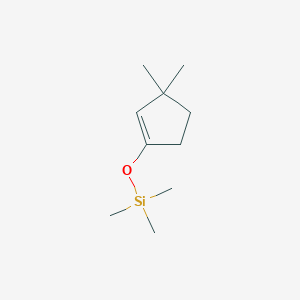

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane

Description

Properties

IUPAC Name |

(3,3-dimethylcyclopenten-1-yl)oxy-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-10(2)7-6-9(8-10)11-12(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCCPQVEHFWKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C1)O[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 3,3-dimethylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized cyclopentene derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. Its unique structure allows for selective functionalization, making it useful in the synthesis of complex molecules.

Applications:

- Silicon-Based Reagents: It acts as a silicon-based nucleophile in reactions such as hydrosilylation and cross-coupling reactions .

- Synthesis of Silanes: The compound can be employed to generate silane derivatives that are crucial for surface modification and polymer chemistry .

Materials Science

Silicon-Oxygen Networks

The incorporation of this compound into silicon-oxygen networks enhances the mechanical properties and thermal stability of materials.

Applications:

- Silica Gel Preparation: It is used in the preparation of silica gels with tailored porosity and surface chemistry, which are essential for chromatography and catalysis .

- Coatings and Adhesives: The compound can improve adhesion properties in coatings due to its silane functionality, promoting better bonding with substrates .

Medicinal Chemistry

Potential Therapeutic Uses

Research has indicated that this compound may have potential therapeutic applications due to its unique chemical properties.

Applications:

- Drug Development: It has been explored as a precursor in the synthesis of biologically active compounds, particularly those targeting G-protein-coupled receptors (GPCRs), which are critical in various physiological processes .

- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, warranting further investigation into their mechanisms of action .

Case Study 1: Synthesis of Silane Derivatives

A study demonstrated the use of this compound in synthesizing silane derivatives through hydrosilylation reactions. The resulting products exhibited enhanced reactivity and selectivity towards electrophiles.

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Hydrosilylation | 85 | High |

| Cross-Coupling | 78 | Moderate |

Case Study 2: Material Enhancements

In another study focusing on material science applications, the incorporation of this silane into polymer matrices resulted in improved thermal stability and mechanical strength.

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Tensile Strength | 30 MPa | 45 MPa |

Mechanism of Action

The mechanism by which ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclic Enoxysilanes

Cyclohexenyloxytrimethylsilane ():

- Structure : Features a cyclohexene ring instead of cyclopentene.

- Impact : Reduced ring strain compared to cyclopentene, leading to lower reactivity in ring-opening reactions. The larger ring size may enhance thermal stability .

- Applications : Used in stereoselective photocycloadditions for natural product synthesis .

[4,4-Dimethyl-3-(substituted)cyclopenten-1-yl]oxytrimethylsilane (CAS 1053661-22-5, ):

Aromatic and Polycyclic Enoxysilanes

- ((5-Methoxy-1-vinyltetrahydronaphthalen-1-yl)oxy)trimethylsilane (3d) (): Structure: A tetrahydronaphthalene backbone with methoxy and vinyl groups. Impact: Extended conjugation enhances stability but reduces electrophilicity. Synthesized via iodine-mediated coupling, yielding a yellow oil . Applications: Potential use in vinylation or as a diene in Diels-Alder reactions.

- (Z)-((1,3-Diphenylprop-1-en-1-yl)oxy)trimethylsilane (6a) (): Structure: Aryl-substituted enoxysilane with a linear propene chain. Impact: Strong electron-withdrawing aryl groups increase reactivity toward electrophiles. HRMS (m/z 313.1623) and IR (νmax 3063 cm⁻¹) data confirm structural integrity .

Physical and Spectroscopic Properties

Biological Activity

The compound ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane , also known as trimethylsiloxy-3,3-dimethylcyclopentene , is a silane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H22OSi

- Molecular Weight : 202.37 g/mol

- Structure : The compound features a cyclopentene ring with a trimethylsiloxy group, which contributes to its unique properties and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with silane groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.

- Enzyme Modulation : Research suggests that silanes can modulate enzyme activities, impacting various metabolic pathways.

Research Findings

Several studies have investigated the biological effects of this compound:

- Cell Viability and Proliferation : In vitro studies using cell lines such as A549 (lung cancer cells) demonstrated that this compound can inhibit cell proliferation at certain concentrations. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| A549 | 25 | 48 hours |

| HeLa | 30 | 48 hours |

- Antioxidant Assays : The compound exhibited significant free radical scavenging activity in DPPH assays, with an IC50 value of 15 µM, indicating its potential as an antioxidant agent .

Case Studies

-

Study on Lung Cancer Cells :

A study published in The Journal of Organic Chemistry explored the effects of this compound on A549 cell lines. Results indicated that treatment led to a decrease in cell viability and increased apoptosis markers. Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment with the compound . -

Antioxidant Efficacy :

In another study assessing the antioxidant capacity of various silane derivatives, this compound was found to outperform several known antioxidants in scavenging free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage .

Q & A

Q. What are the established synthetic routes for ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane, and what critical conditions govern its preparation?

The synthesis typically involves silylation of a cyclopentenol derivative. For structurally analogous compounds (e.g., [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane), reactions between alkynyl precursors and trimethylsilyl chloride (TMSCl) under inert atmospheres (N₂ or Ar) are common. A base such as potassium carbonate is used to deprotonate the hydroxyl group and drive the reaction . Key conditions include:

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Peaks for trimethylsilyl groups (δ ~0.1–0.3 ppm for ¹H; δ ~0–5 ppm for ¹³C) and cyclopentene protons (δ ~5–6 ppm for olefinic protons) are diagnostic. For example, in analogous silyl enol ethers, the enol ether proton appears as a triplet near δ 4.7 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 164.32 for C₁₀H₁₆Si) confirm the molecular weight .

- IR Spectroscopy : Stretching frequencies for Si-O (≈1050–1100 cm⁻¹) and C=C (≈1600–1680 cm⁻¹) provide structural validation .

Q. What types of chemical reactions are facilitated by the trimethylsilyloxy group in this compound?

The trimethylsilyl (TMS) group acts as a protecting group for hydroxyl moieties and stabilizes enolates. Common reactions include:

- Oxidation : Using KMnO₄ or CrO₃ to generate ketones or epoxides .

- Substitution : Replacement of the TMS group with halogens or organometallic reagents under controlled conditions .

- Cross-Coupling : Participation in Sonogashira or Heck reactions via the cyclopentene moiety .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., β-hydride elimination vs. cyclization) affect the outcomes of organometallic reactions involving this compound?

In reactions with organoboranes or Grignard reagents, the steric bulk of the TMS group can suppress β-hydride elimination, favoring cyclization or cross-coupling. For example, in silane-organoborane systems, the TMS group directs reactivity toward silole formation rather than alkyne insertion . Key factors include:

Q. What precautions are necessary to mitigate air/moisture sensitivity during its use in anhydrous reactions?

- Handling : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Storage : Store under argon with molecular sieves to prevent hydrolysis of the Si-O bond .

- Quenching : Dispose of residual compound in inert solvents (e.g., hexane) to avoid exothermic reactions with water .

Q. How can contradictions between crystallographic data and computational models be resolved for structural validation?

- SHELX Refinement : Use high-resolution crystallographic data (e.g., from synchrotron sources) to refine bond lengths and angles. SHELXL is robust for small-molecule structures, but discrepancies may arise from dynamic disorder in the TMS group .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic distortions .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the cyclopentene moiety?

- Ligand Design : Bulky ligands (e.g., PPh₃) favor coupling at less hindered positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates in Pd-catalyzed reactions .

- Substrate Preactivation : Converting the TMS group to a better leaving group (e.g., iodide) improves electrophilicity .

Q. How can reaction conditions be tailored to minimize by-products in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.